![molecular formula C27H26N2O7 B151235 5-O-(2-Méthoxyéthyl) 3-O-[(Z)-3-phénylprop-2-ényl] 2,6-diméthyl-4-(3-nitrophényl)pyridine-3,5-dicarboxylate CAS No. 146845-35-4](/img/structure/B151235.png)
5-O-(2-Méthoxyéthyl) 3-O-[(Z)-3-phénylprop-2-ényl] 2,6-diméthyl-4-(3-nitrophényl)pyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both N-type and L-type calcium channels, making it effective in the treatment of hypertension. (Z)-Dehydro Cilnidipine, as its name suggests, is a dehydrogenated form of Cilnidipine, which may exhibit unique pharmacological properties due to its structural modifications.
Applications De Recherche Scientifique
Antihypertensive Effects
Cilnidipine, and by extension (Z)-Dehydro Cilnidipine, has been studied extensively for its antihypertensive properties. Research indicates that cilnidipine effectively lowers blood pressure without significantly affecting heart rate, making it suitable for patients with essential hypertension. A clinical study demonstrated that cilnidipine reduced 24-hour ambulatory blood pressure by an average of 6.5 mm Hg systolic and 5.0 mm Hg diastolic without altering heart rate variability .
Key Findings:
- Mechanism : Cilnidipine acts on both L-type and N-type calcium channels, providing a unique mechanism for blood pressure regulation.
- Clinical Benefits : It has shown additional benefits such as inhibiting the pressor response during acute stress tests .
Proteinuria Management
Cilnidipine has also been implicated in managing proteinuria, particularly in diabetic nephropathy. A study highlighted that cilnidipine suppressed podocyte injury and reduced proteinuria more effectively than traditional treatments like amlodipine . The compound's ability to modulate renal angiotensin II levels and oxidative stress markers contributes to its protective effects on kidney function.
Case Study Summary:
- Patient Demographics : Studies involved hypertensive patients with type 2 diabetes.
- Outcomes : Significant reductions in proteinuria were observed alongside improvements in renal function markers.
Applications in Neuropathic Pain
Recent research has unveiled the potential of (Z)-Dehydro Cilnidipine in treating neuropathic pain. A study indicated that cilnidipine inhibited microglial P2X7 receptors, which are involved in inflammatory responses related to neuropathic pain . This suggests that the compound may offer a dual benefit of pain relief while maintaining cardiovascular stability.
Mechanisms of Action:
- Inflammatory Response Modulation : By inhibiting P2X7 receptors, cilnidipine reduces IL-1β release, a key cytokine in neuropathic pain pathways.
- Clinical Implications : The potential for intrathecal administration of cilnidipine could allow for targeted pain relief without systemic side effects such as hypotension .
Data Table: Therapeutic Applications of (Z)-Dehydro Cilnidipine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dehydro Cilnidipine typically involves the dehydrogenation of Cilnidipine. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of (Z)-Dehydro Cilnidipine may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Dehydro Cilnidipine can undergo several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Potentially reversible under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilnidipine yields (Z)-Dehydro Cilnidipine, while further reactions can lead to various derivatives with different pharmacological properties.
Mécanisme D'action
(Z)-Dehydro Cilnidipine exerts its effects by blocking calcium channels, similar to Cilnidipine. It primarily targets the L-type calcium channels in blood vessels, leading to vasodilation and reduced blood pressure. Additionally, it may inhibit N-type calcium channels at sympathetic nerve endings, reducing the release of norepinephrine and further lowering blood pressure. The exact molecular pathways and targets involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Cilnidipine: The parent compound with dual action on N-type and L-type calcium channels.
Amlodipine: Another dihydropyridine calcium channel blocker, primarily targeting L-type channels.
Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.
Uniqueness: (Z)-Dehydro Cilnidipine is unique due to its dehydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cilnidipine. Its dual action on both N-type and L-type calcium channels, along with potential additional benefits from its structural modifications, makes it a compound of interest in both research and clinical settings.
Activité Biologique
(Z)-Dehydro Cilnidipine is a novel compound derived from cilnidipine, a fourth-generation calcium channel blocker (CCB) that exhibits dual blocking action on L- and N-type calcium channels. This unique pharmacological profile allows it to exert various biological activities, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of (Z)-Dehydro Cilnidipine, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
(Z)-Dehydro Cilnidipine functions primarily as a dual L- and N-type calcium channel blocker. The N-type calcium channels are predominantly located in the nervous system, making cilnidipine particularly effective at modulating sympathetic nerve activity. This action is crucial for its antihypertensive effects, as it reduces the release of norepinephrine from sympathetic nerve endings, leading to decreased vascular resistance and lower blood pressure .
Key Mechanisms:
- Calcium Channel Blockade : Inhibition of calcium influx through L- and N-type channels.
- Sympatholytic Activity : Reduction in sympathetic nervous system overactivity, which is often implicated in hypertension.
- Neuroprotective Effects : Potential to protect neural tissues from ischemic damage due to its dual channel blocking capabilities .
Pharmacological Properties
Research indicates that (Z)-Dehydro Cilnidipine possesses several beneficial pharmacological properties beyond its antihypertensive effects:
- Antihypertensive Effects : Clinical studies have demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients treated with cilnidipine compared to other CCBs like amlodipine .
- Renal Protective Effects : Cilnidipine has been shown to reduce proteinuria and protect podocytes in diabetic nephropathy models, indicating its potential utility in renal disease management .
- Neuroprotective Effects : Animal studies suggest that cilnidipine can reduce cerebral infarction size in ischemic models, highlighting its potential role in stroke prevention .
Case Studies
- Hypertension Management : A study involving hypertensive patients demonstrated that cilnidipine significantly lowered mean arterial pressure without increasing heart rate or plasma catecholamines, distinguishing it from traditional CCBs .
- Diabetic Nephropathy : In a cohort of patients with type 2 diabetes, cilnidipine treatment resulted in a marked decrease in microalbuminuria levels, suggesting renal protective effects against diabetic complications .
Comparative Efficacy
The following table summarizes the comparative efficacy of (Z)-Dehydro Cilnidipine with other antihypertensive agents.
Drug | Mechanism | Efficacy | Side Effects |
---|---|---|---|
(Z)-Dehydro Cilnidipine | Dual L-/N-type CCB | Significant BP reduction; renal protection | Lower incidence of edema |
Amlodipine | L-type CCB | Effective BP reduction | Higher incidence of pedal edema |
Nifedipine | L-type CCB | Effective BP reduction | Higher incidence of reflex tachycardia |
Propriétés
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFIMQINDZDT-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.